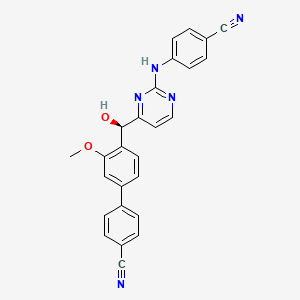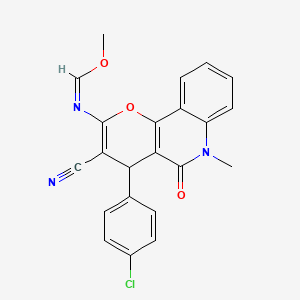
Antiproliferative agent-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative Agent-8 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-8 typically involves the treatment of 8-bromocaffeine and 8-bromopentoxifylline with terminal acetylenes. This reaction is carried out under specific conditions to ensure the formation of the desired ethynylxanthine derivatives . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: Antiproliferative Agent-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antiproliferative properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced antiproliferative activity or improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives with potential anticancer activity. Researchers explore different modifications to enhance its efficacy and selectivity.
Biology: In biological studies, this compound is used to investigate its effects on cancer cell lines. It helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: The compound is being studied for its potential use in anticancer therapy. Clinical trials are conducted to evaluate its safety and efficacy in treating different types of cancer.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new anticancer drugs.
Wirkmechanismus
The mechanism of action of Antiproliferative Agent-8 involves its interaction with specific molecular targets and pathways within cancer cells. The compound induces apoptosis by increasing intracellular reactive oxygen species levels and decreasing the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in cell death. Additionally, the compound can interfere with DNA synthesis and repair, further inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Antiproliferative Agent-8 can be compared with other similar compounds, such as:
8-Ethynylxanthines: These compounds also exhibit high antiproliferative activity and are used in similar applications.
Eugenol Derivatives: These natural product derivatives have been modified to enhance their antiproliferative potential.
Bis-Isatin Schiff Bases: These compounds show promising antiproliferative activity and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific mechanism of action and its ability to selectively target cancer cells while minimizing toxicity to normal cells.
Eigenschaften
Molekularformel |
C22H16ClN3O3 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
methyl (1Z)-N-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-2-yl]methanimidate |
InChI |
InChI=1S/C22H16ClN3O3/c1-26-17-6-4-3-5-15(17)20-19(22(26)27)18(13-7-9-14(23)10-8-13)16(11-24)21(29-20)25-12-28-2/h3-10,12,18H,1-2H3/b25-12- |
InChI-Schlüssel |
PWKZQSPNASROFZ-ROTLSHHCSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)/N=C\OC)C#N)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N=COC)C#N)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


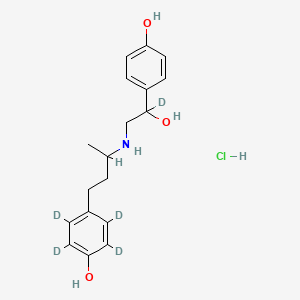
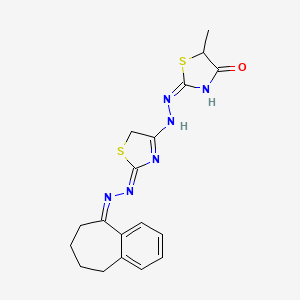

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)

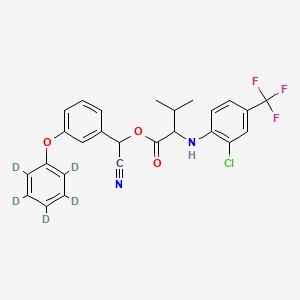
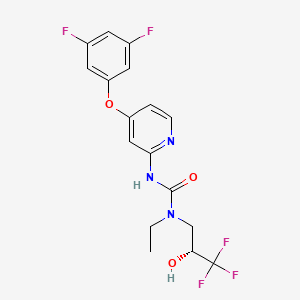

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
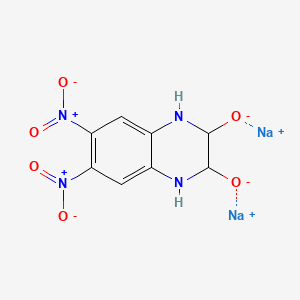
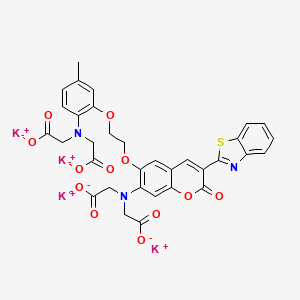
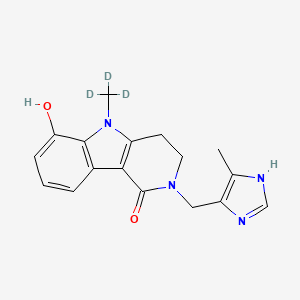
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
